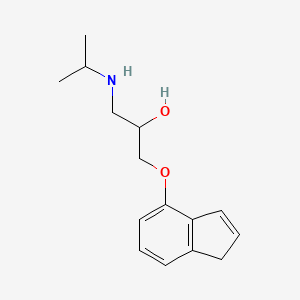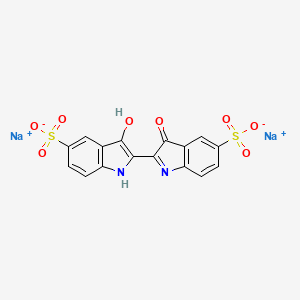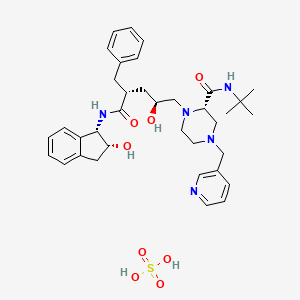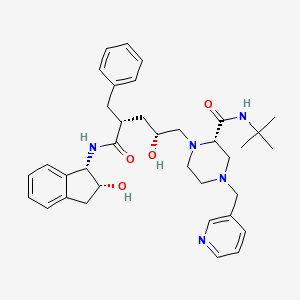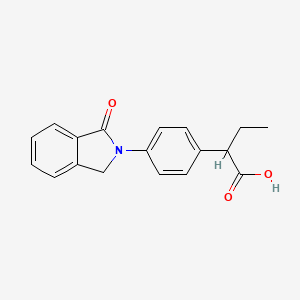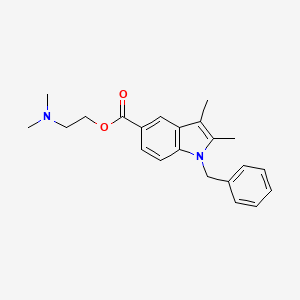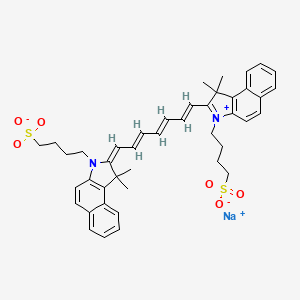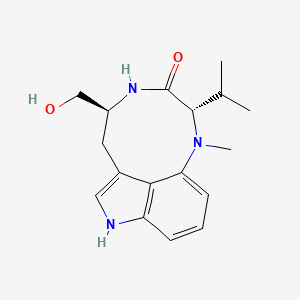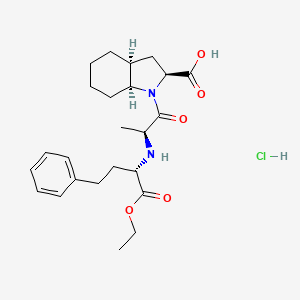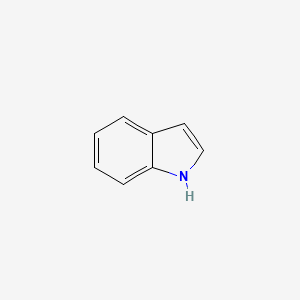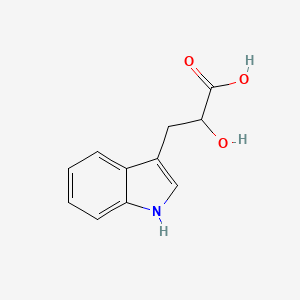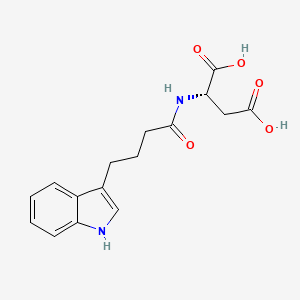
INI-43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
INI-43, also known as 3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine, is a small molecule inhibitor of nuclear import. It specifically targets Karyopherin beta 1 (Kpnβ1), a nuclear transport receptor that imports cargoes into the nucleus. This compound has shown significant cytotoxic effects on various cancer cell lines, particularly cervical and esophageal cancer cells .
Preparation Methods
The reaction conditions typically involve the use of dimethylaminopropylamine and other reagents under controlled temperature and pressure . Industrial production methods for INI-43 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
INI-43 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzimidazole core or the pyrroloquinoxaline moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
INI-43 has several scientific research applications:
Chemistry: this compound is used as a tool compound to study nuclear import mechanisms and the role of Kpnβ1 in cellular processes.
Biology: It is used to investigate the nuclear localization of transcription factors such as NFAT, NFκB, AP-1, and NFY.
Medicine: this compound has shown potential as an anticancer therapeutic, particularly in cervical and esophageal cancers. .
Mechanism of Action
INI-43 exerts its effects by targeting Kpnβ1, interfering with the nuclear localization of Kpnβ1 and its cargo proteins. This disruption leads to the inhibition of transcription factors such as NFAT, NFκB, AP-1, and NFY, which are crucial for cancer cell proliferation and survival. The compound induces G2-M cell cycle arrest and activates the intrinsic apoptotic pathway, leading to cancer cell death .
Comparison with Similar Compounds
INI-43 is unique in its specific targeting of Kpnβ1. Similar compounds include:
Importazole: Another inhibitor of nuclear import that targets Importin-β.
Selinexor: A selective inhibitor of nuclear export that targets Exportin-1 (XPO1).
Verdinexor: Similar to Selinexor, it targets Exportin-1 but is used for different cancer types
Compared to these compounds, this compound’s specificity for Kpnβ1 and its significant cytotoxic effects on cervical and esophageal cancer cells highlight its potential as a unique anticancer therapeutic .
Properties
Molecular Formula |
C22H23N7 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[3-(dimethylamino)propyl]pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C22H23N7/c1-28(2)12-7-13-29-20(23)18(21-25-15-9-4-5-10-16(15)26-21)19-22(29)27-17-11-6-3-8-14(17)24-19/h3-6,8-11H,7,12-13,23H2,1-2H3,(H,25,26) |
InChI Key |
LWPQQQAILAUWTI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N |
Canonical SMILES |
CN(C)CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INI 43; INI43; INI-43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


